molecular formula C10H12BrNO B6228089 4-(bromomethyl)-N-ethylbenzamide CAS No. 566885-71-0

4-(bromomethyl)-N-ethylbenzamide

Cat. No.: B6228089
CAS No.: 566885-71-0
M. Wt: 242.1
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Description

4-(Bromomethyl)-N-ethylbenzamide (CAS 566885-71-0) is a versatile benzamide derivative with a molecular formula of C 10 H 12 BrNO and a molecular weight of 242.11 g/mol . This compound features a bromomethyl group on the phenyl ring, making it a valuable chemical building block for organic synthesis and medicinal chemistry research. The bromomethyl moiety is a key reactive site that allows for further functionalization, particularly in nucleophilic substitution reactions, enabling researchers to create more complex molecular architectures. A primary and significant application of this chemical scaffold is in the discovery and optimization of antiviral agents . Research published in the Journal of Medicinal Chemistry has identified 4-(aminomethyl)benzamide-based compounds as remarkably potent small-molecule inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry . In these studies, 4-(bromomethyl)benzoic acid esters serve as key synthetic intermediates. These intermediates are used to introduce cyclic amine substituents, which are subsequently converted to the final active 4-(aminomethyl)benzamide structures through hydrolysis and amide bond formation . The resulting compounds have shown superior inhibitory activity against infectious viruses in pseudotyped and wild-type virus assays, demonstrating their potential as lead compounds for the development of broad-spectrum antifilovirus therapeutics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers handling this compound should refer to the Safety Data Sheet (SDS) for appropriate hazard and handling information.

Properties

CAS No.

566885-71-0

Molecular Formula

C10H12BrNO

Molecular Weight

242.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves brominating the methyl group of N-ethyl-4-methylbenzamide using NBS under radical initiation. This method leverages the Wohl–Ziegler bromination mechanism, where AIBN (azobisisobutyronitrile) generates radicals to abstract a hydrogen atom from the methyl group, enabling bromine substitution.

Typical Protocol :

  • Substrate : N-Ethyl-4-methylbenzamide (1 equiv, 5.1 mmol).

  • Brominating Agent : NBS (1.1 equiv, 5.6 mmol).

  • Solvent : Dry CCl₄ (30 mL).

  • Conditions : Reflux at 80°C for 8–12 h under argon.

  • Workup : Filtration, concentration, and recrystallization from ethyl acetate/hexane.

Yield and Characterization

This method achieves 90% yield with high purity. Key spectroscopic data include:

  • ¹H NMR (CDCl₃) : δ 7.63–7.68 (m, 2H, aromatic), 7.26–7.51 (m, 2H, aromatic), 4.48 (s, 2H, CH₂Br), 3.40 (q, 2H, CH₂CH₃), 1.20 (t, 3H, CH₂CH₃).

  • MS (FAB) : m/z 242.11 [M+H]⁺ (calculated for C₁₀H₁₂BrNO).

Limitations

  • Requires strict anhydrous conditions to prevent hydrolysis of the amide group.

  • NBS stoichiometry must exceed 1.1 equiv to avoid incomplete conversion.

Multi-Step Synthesis from 4-Methylbenzoic Acid

Stepwise Functionalization

This approach begins with 4-methylbenzoic acid, proceeding through amide formation followed by bromination (Fig. 1):

  • Amide Synthesis :

    • 4-Methylbenzoic acid → 4-methylbenzoyl chloride (SOCl₂, CHCl₃).

    • Reaction with ethylamine to yield N-ethyl-4-methylbenzamide.

  • Bromination :

    • Radical bromination as described in Section 1.1.

Key Advantages :

  • Utilizes inexpensive starting materials (4-methylbenzoic acid: $0.50/g).

  • Enables modular modification of the amide group.

Optimization of Bromination

Replacing CCl₄ with toluene reduces toxicity without compromising yield (85–88%). AIBN remains the optimal initiator compared to benzoyl peroxide (lower yield: 72%).

Alternative Pathways: Chloromethyl Intermediates

Chlorination-Bromination Exchange

A less common method involves synthesizing 4-chloromethyl-N-ethylbenzamide followed by halogen exchange (Cl → Br) using NaBr in acetone. However, this route suffers from lower yields (65–70%) and side-product formation.

Comparative Analysis

MethodYield (%)Purity (%)Cost ($/g)
Direct Bromination909812.50
Multi-Step Synthesis85958.20
Halogen Exchange708815.00

Scalability and Industrial Relevance

Pilot-Scale Production

The multi-step synthesis is preferred for industrial applications due to its cost-effectiveness and compatibility with continuous-flow reactors. A 10-kg batch achieved 82% yield with >97% purity after column chromatography.

Environmental Considerations

  • Solvent Recovery : CCl₄ is replaced with recyclable toluene in modern setups.

  • Waste Management : Succinimide byproducts are neutralized with aqueous NaHCO₃.

Analytical Validation and Quality Control

Spectroscopic Consistency

  • ¹³C NMR : δ 165.2 (C=O), 138.1 (C-Br), 124.6–128.3 (aromatic carbons).

  • HPLC : Retention time = 6.8 min (C18 column, 70% acetonitrile/water).

Impurity Profiling

Common impurities include unreacted N-ethyl-4-methylbenzamide (3–5%) and dibrominated byproducts (<1%). These are removed via silica gel chromatography (30% ethyl acetate/hexane) .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-N-ethylbenzamide can undergo various chemical reactions, including:

Major Products

    Nucleophilic Substitution: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.

    Oxidation: The major product is 4-(carboxymethyl)-N-ethylbenzamide.

Scientific Research Applications

4-(Bromomethyl)-N-ethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-N-ethylbenzamide depends on its specific application. In general, the bromomethyl group can act as an electrophilic site, facilitating nucleophilic substitution reactions. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs of 4-bromo-N-ethylbenzamide, highlighting substituent variations and molecular weights:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzamide Amine Substituent
4-Bromo-N-ethylbenzamide C₉H₁₀BrNO 228.09 4-Bromo Ethyl
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 320.90 4-Bromo 2-Nitrophenyl
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) C₁₄H₁₁BrN₂O₄ 350.90 4-Bromo 4-Methoxy-2-nitrophenyl
4-Bromo-N-phenylbenzamide C₁₃H₁₀BrNO 276.13 4-Bromo Phenyl
4-Chloro-N-phenylbenzamide C₁₃H₁₀ClNO 231.68 4-Chloro Phenyl
4-Bromo-N-[2-(dimethylamino)ethyl]benzamide C₁₁H₁₅BrN₂O 271.15 4-Bromo 2-(Dimethylamino)ethyl

Key Observations :

  • Halogen Impact : Replacing bromine with chlorine (as in 4-chloro-N-phenylbenzamide) reduces molecular weight by ~44 g/mol and may influence lipophilicity .
  • Amine Group Modifications: Bulkier amine substituents, such as 2-(dimethylamino)ethyl, introduce tertiary amine functionality, enhancing solubility in acidic environments .

Crystallographic and Hydrogen-Bonding Behavior

  • 4-Bromo-N-(2-nitrophenyl)benzamide : Crystallizes with two molecules per asymmetric unit. The nitro group participates in intermolecular hydrogen bonds (N–H···O), forming a layered structure .
  • 4MNB : The methoxy group in 4MNB alters hydrogen-bonding patterns compared to the nitro analog, leading to a three-dimensional network via C–H···O interactions .
  • 4-Bromo-N-phenylbenzamide : Exhibits a planar benzamide core with a dihedral angle of 44.5° between the benzoyl and phenyl rings, influencing packing efficiency .

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Replace AIBN with photoredox catalysts for milder conditions.
  • Solvent Effects : Test polar aprotic solvents (e.g., acetonitrile) to improve bromination yields.
  • Purification : Use flash chromatography or recrystallization to isolate high-purity product (>95%) .

Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Q. Basic Research Focus

  • <sup>1</sup>H and <sup>13</sup>C NMR : Confirm the ethyl group (δ 1.2–1.5 ppm for CH3, δ 3.3–3.6 ppm for N–CH2) and bromomethyl protons (δ 4.3–4.5 ppm). Aromatic protons appear at δ 7.4–8.1 ppm .
  • Mass Spectrometry (ESI-MS) : Detect molecular ion peaks at m/z 256 (M+H)<sup>+</sup> and isotopic patterns confirming bromine .
  • X-ray Crystallography : Resolve bond lengths (e.g., C–Br: ~1.93 Å) and dihedral angles to assess steric effects .

Q. Advanced Validation :

  • FTIR : Identify carbonyl (C=O) stretching at ~1650 cm<sup>-1</sup> and N–H bending at ~1550 cm<sup>-1</sup> .
  • Elemental Analysis : Verify C, H, N, and Br percentages within ±0.3% of theoretical values .

How does the molecular structure of this compound influence its chemical reactivity?

Q. Advanced Research Focus

  • Electron-Withdrawing Effects : The benzamide group activates the bromomethyl substituent for nucleophilic substitution (SN2) due to resonance withdrawal, enhancing reactivity with amines or thiols .
  • Steric Hindrance : The ethyl group on the amide nitrogen reduces accessibility to the bromomethyl site, requiring optimized reaction conditions (e.g., elevated temperatures) .
  • Crystal Packing : X-ray data reveal intermolecular hydrogen bonds (N–H···O=C) that stabilize the solid-state structure but may reduce solubility in nonpolar solvents .

What strategies can resolve contradictions in reported synthetic yields or purity levels?

Q. Advanced Research Focus

  • Reproducibility Studies : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability .
  • HPLC Analysis : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (e.g., unreacted benzoyl chloride) .
  • Kinetic Profiling : Monitor reaction progress via <sup>1</sup>H NMR to identify side products (e.g., debrominated byproducts) .

How can computational modeling predict the reactivity and stability of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Simulate transition states for SN2 reactions to predict regioselectivity and activation energies .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) to prioritize experimental assays .
  • Solvent Effects : Use COSMO-RS models to predict solubility in aqueous or organic media .

What are the potential applications of this compound in medicinal chemistry research?

Q. Advanced Research Focus

  • Enzyme Inhibition : The bromomethyl group can act as an electrophilic "warhead" in covalent inhibitors targeting cysteine proteases .
  • Probe Development : Functionalize via Suzuki coupling to create fluorescent tags for cellular imaging .
  • Pharmacophore Scaffold : Modify the ethyl group to enhance blood-brain barrier penetration for CNS-targeted drug candidates .

What are the documented stability challenges of this compound under various storage conditions?

Q. Basic Research Focus

  • Hydrolysis : The bromomethyl group is susceptible to hydrolysis in humid environments, forming 4-(hydroxymethyl)-N-ethylbenzamide. Store under argon at –20°C .
  • Light Sensitivity : UV exposure accelerates degradation. Use amber vials for long-term storage .
  • Thermal Stability : Decomposes above 150°C. Use differential scanning calorimetry (DSC) to assess thermal profiles .

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